molecular formula C14H17F2NO B15283000 N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B15283000
M. Wt: 253.29 g/mol
InChI Key: NOMIVMKOZMKHHX-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetramethylcyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,5-difluoroaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents, as well as stringent quality control measures, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: Shares the difluorophenyl group but has a different core structure.

    1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: Contains the difluorophenyl group and is used in anticancer research.

    2,5-difluorophenyl isocyanate: A related compound used as a building block in organic synthesis.

Uniqueness

N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its tetramethylcyclopropane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17F2NO/c1-13(2)11(14(13,3)4)12(18)17-10-7-8(15)5-6-9(10)16/h5-7,11H,1-4H3,(H,17,18)

InChI Key

NOMIVMKOZMKHHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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